Cas no 1185310-40-0 (4-Amino(thiazole-2-d1))

4-Amino(thiazole-2-d1) 化学的及び物理的性質
名前と識別子
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- 4-Amino(thiazole-2-d1)
- Thiazol-2-d-4-amine
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- インチ: 1S/C3H4N2S/c4-3-1-6-2-5-3/h1-2H,4H2/i2D
- InChIKey: QHHHLHCCVDMOJI-VMNATFBRSA-N
- ほほえんだ: S1C=C(N)N=C1[2H]
4-Amino(thiazole-2-d1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A889479-5mg |
4-Amino(thiazole-2-d1) |
1185310-40-0 | 95% | 5mg |
¥3,332.00 | 2022-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597189-25mg |
Thiazol-2-d-4-amine |
1185310-40-0 | 98% | 25mg |
¥11997.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597189-5mg |
Thiazol-2-d-4-amine |
1185310-40-0 | 98% | 5mg |
¥3998.00 | 2024-08-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A889479-100mg |
4-Amino(thiazole-2-d1) |
1185310-40-0 | 95% | 100mg |
¥26,432.00 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A889479-25mg |
4-Amino(thiazole-2-d1) |
1185310-40-0 | 95% | 25mg |
¥9,998.00 | 2022-09-02 |
4-Amino(thiazole-2-d1) 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
4-Amino(thiazole-2-d1)に関する追加情報
Research Briefing on 4-Amino(thiazole-2-d1) and Related Compound 1185310-40-0 in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of deuterated compounds and their potential in drug development. Among these, 4-Amino(thiazole-2-d1) (CAS: 1185310-40-0) has emerged as a key intermediate in the synthesis of novel therapeutic agents. This briefing provides an overview of the latest research findings, focusing on the chemical properties, synthetic pathways, and biological applications of this compound.
The compound 4-Amino(thiazole-2-d1) is a deuterated analog of 4-aminothiazole, where the hydrogen atom at the 2-position of the thiazole ring is replaced by deuterium. This modification enhances the metabolic stability and pharmacokinetic properties of the molecule, making it a valuable tool in drug discovery. Recent studies have explored its role in the synthesis of kinase inhibitors and other targeted therapies, particularly in oncology and inflammatory diseases.
One of the most notable applications of 4-Amino(thiazole-2-d1) is its use in the development of deuterated analogs of existing drugs. Deuterium incorporation can significantly alter the metabolic profile of a drug, reducing the formation of toxic metabolites and improving its safety and efficacy. For instance, researchers have utilized this compound to synthesize deuterated versions of tyrosine kinase inhibitors, which have shown enhanced stability and reduced side effects in preclinical models.
In addition to its role in drug development, 4-Amino(thiazole-2-d1) has been employed in mechanistic studies to investigate enzyme-substrate interactions. The deuterium label serves as a useful probe in mass spectrometry and NMR spectroscopy, enabling researchers to track metabolic pathways and identify key intermediates in biochemical reactions. These studies have provided valuable insights into the mechanisms of action of various enzymes and have facilitated the design of more effective inhibitors.
The synthesis of 4-Amino(thiazole-2-d1) typically involves the deuteration of 4-aminothiazole using deuterated reagents or catalytic methods. Recent advancements in synthetic chemistry have improved the efficiency and yield of this process, making the compound more accessible for research and development. Furthermore, the scalability of these methods has been demonstrated in industrial settings, paving the way for large-scale production of deuterated pharmaceuticals.
Despite its promising applications, the use of 4-Amino(thiazole-2-d1) and related deuterated compounds is not without challenges. Regulatory considerations, such as the need for extensive safety and efficacy testing, can complicate the development process. Additionally, the high cost of deuterated reagents and the complexity of synthetic routes may limit widespread adoption. However, ongoing research aims to address these issues by developing more cost-effective and efficient synthetic strategies.
In conclusion, 4-Amino(thiazole-2-d1) (CAS: 1185310-40-0) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications in drug development, mechanistic studies, and metabolic profiling underscore its potential to advance the field. As synthetic methods continue to improve and regulatory frameworks evolve, the use of deuterated compounds like 4-Amino(thiazole-2-d1) is expected to grow, offering new opportunities for innovation in therapeutics and diagnostics.
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